Forodesine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAMZKHBCLFOG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182647 | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284490-13-7 | |

| Record name | Forodesine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284490-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORODESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forodesine Hydrochloride: A Technical Guide to its Discovery and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Discovery and Development History of Forodesine Hydrochloride.

This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound (also known as BCX-1777 and Immucillin-H), a potent inhibitor of purine nucleoside phosphorylase (PNP).

Introduction

This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP) that has been investigated for the treatment of various hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL) and B-cell acute lymphocytic leukemia (B-ALL).[1] Its development was a significant step forward in the targeted therapy of lymphoid cancers.

Discovery and Development History

Forodesine was originally discovered through a collaborative effort between the laboratory of Dr. Vern Schramm at the Albert Einstein College of Medicine in New York and Industrial Research Limited in New Zealand.[1] The drug was subsequently developed by BioCryst Pharmaceuticals.[1]

The development timeline highlights a structured progression from preclinical studies to clinical trials and eventual regulatory approval in some regions. In 2006, BioCryst entered into a licensing agreement with Mundipharma International Holdings Limited for the development and commercialization of forodesine in Europe, Asia, and Australasia for oncology indications.[1][2] A significant milestone was achieved in April 2017, when forodesine was approved in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma.[1]

Mechanism of Action

Forodesine is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the phosphorolysis of deoxyguanosine to guanine. By inhibiting PNP, forodesine leads to an accumulation of deoxyguanosine, which is then phosphorylated by deoxycytidine kinase to deoxyguanosine triphosphate (dGTP) within lymphocytes.[3]

The resulting high intracellular concentrations of dGTP are cytotoxic, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This disruption of deoxynucleotide pools ultimately induces apoptosis (programmed cell death) in malignant T-cells and B-cells.[3] The selectivity of forodesine for lymphocytes is attributed to the higher activity of deoxycytidine kinase in these cells compared to other cell types.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Condition | Reference |

| IC50 (PNP Inhibition) | 0.48 - 1.57 nM | Human, mouse, rat, monkey, dog PNP | [4] |

| IC50 (Lymphocyte Proliferation) | < 0.1 - 0.38 µM | Human lymphocytes (activated by IL-2, MLR, PHA) in the presence of 3-10 µM dGuo | |

| dGTP Accumulation | 3 - 90 µM (median 16 µM) | Pediatric B-ALL lymphoblasts (24 hours) | [5] |

Table 2: Clinical Trial Efficacy of this compound

| Indication | Trial Phase | Dosage | Response Rate | Reference |

| Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) | Phase I/II (Japan) | 300 mg BID (oral) | 24% Overall Response Rate (10/41 patients), including 4 complete responses | [6] |

| Relapsed/Refractory Cutaneous T-cell Lymphoma (CTCL) | Phase II | 200 mg once-daily (oral) | 11% Partial Response Rate (11/101 patients) | [7] |

| Previously Treated Chronic Lymphocytic Leukemia (CLL) | Phase II | 200 mg BID (oral) | 26% Partial Response Rate (6/23 patients) | [8] |

| Relapsed/Refractory T-ALL | Phase II | 40 mg/m²/day for 5 days (IV) | 32% Overall Response Rate (11/34 patients), including 7 complete responses | [9] |

Table 3: Pharmacokinetic Parameters of this compound

| Population | Dose | Cmax (median) | t1/2 (median) | Note | Reference |

| Relapsed/Refractory CTCL | 40 mg/m² (oral) | 5.4 µM | 10 hours | Once-daily dosing was suggested to be sufficient for PNP inhibition. | [6] |

| Adult B-ALL | Not specified (IV) | ~12 µM (end of infusion) | Not specified | Plasma levels of forodesine. | [5] |

Detailed Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The activity of PNP is measured by detecting the formation of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid, which can be measured by absorbance at 293 nm.

Materials:

-

PNP Assay Buffer

-

Developer Enzyme Mix

-

Inosine Substrate

-

Hypoxanthine Standard

-

This compound (or other inhibitors)

-

Cell or tissue lysates

-

96-well UV-transparent plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.

-

Standard Curve: Prepare a hypoxanthine standard curve according to the kit manufacturer's instructions.

-

Reaction Setup:

-

Add samples, positive controls, and negative controls to the wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound.

-

Prepare a reaction mix containing PNP Assay Buffer, Developer, and Inosine Substrate.

-

-

Measurement:

-

Add the reaction mix to all wells.

-

Immediately measure the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.

-

-

Calculation: Determine the rate of uric acid production from the linear portion of the kinetic curve. Calculate the percent inhibition for samples treated with forodesine compared to untreated controls.

Intracellular dGTP Quantification

This protocol is based on the DNA polymerase assay.

Principle: The amount of dGTP in cell extracts is determined by its ability to be incorporated into a DNA template by a DNA polymerase in the presence of a radiolabeled tracer.

Materials:

-

Cell pellets

-

Methanol (60%)

-

DNA polymerase

-

DNA template/primer

-

Radiolabeled dNTP (e.g., [³H]dCTP)

-

Non-radiolabeled dATP, dCTP, dTTP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Nucleotide Extraction: Resuspend cell pellets in ice-cold 60% methanol and incubate on ice. Centrifuge to remove cell debris.

-

Reaction Setup: Prepare a reaction mixture containing the DNA template/primer, DNA polymerase, all dNTPs except dGTP, and the radiolabeled dNTP.

-

Assay: Add the cell extract containing dGTP to the reaction mixture and incubate to allow for DNA synthesis.

-

Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the DNA. Collect the precipitated DNA on glass fiber filters and wash extensively to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of incorporated radioactivity is proportional to the amount of dGTP in the cell extract.

Annexin V Apoptosis Assay

This is a standard flow cytometry-based protocol.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Analysis:

-

Add 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry as soon as possible.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

This compound represents a successful example of rational drug design, targeting a specific enzyme in a key metabolic pathway to achieve selective cytotoxicity against malignant lymphocytes. Its journey from discovery to clinical application provides valuable insights for the development of future targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians in the field of oncology and drug development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. content.abcam.com [content.abcam.com]

- 3. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. kumc.edu [kumc.edu]

- 9. pubs.acs.org [pubs.acs.org]

Forodesine Hydrochloride: A Technical Guide to Purine Nucleoside Phosphorylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forodesine hydrochloride is a potent and selective transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway.[1][2] By blocking PNP, forodesine leads to the intracellular accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, ultimately triggering apoptosis.[3] This targeted mechanism of action has positioned forodesine as a therapeutic agent for certain hematological malignancies, particularly T-cell lymphomas.[4] This technical guide provides an in-depth overview of forodesine's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction

Purine nucleoside phosphorylase (PNP) plays a critical role in the catabolism of purines, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate.[5][6] Genetic deficiency of PNP in humans results in a profound T-cell immunodeficiency, highlighting the crucial role of this enzyme in T-lymphocyte function and survival.[7] This observation provided the rationale for developing PNP inhibitors as therapeutic agents for T-cell mediated diseases, including T-cell malignancies.[7][8]

Forodesine (formerly known as BCX-1777 or Immucillin-H) is a rationally designed, potent inhibitor of PNP.[1] Its high affinity and selectivity for PNP lead to effective blockade of the enzyme at nanomolar concentrations.[4] This inhibition disrupts purine metabolism, leading to a build-up of the PNP substrate, deoxyguanosine (dGuo).[8] In T-cells, which have high levels of deoxycytidine kinase, dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP).[5] The accumulation of dGTP is cytotoxic, primarily through the inhibition of ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, DNA synthesis arrest, and subsequent apoptosis.[5][7]

This guide will delve into the technical aspects of forodesine's interaction with PNP, the downstream cellular consequences, and its clinical application.

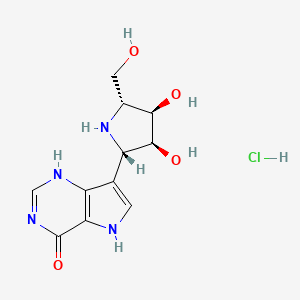

Chemical Structure

Forodesine is a pyrrolopyrimidine derivative with the chemical name 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.[1]

Mechanism of Action

Forodesine's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase.[3] This targeted inhibition initiates a cascade of intracellular events, culminating in the apoptotic death of malignant T-lymphocytes.

Signaling Pathway of Forodesine-Induced Apoptosis

The inhibition of PNP by forodesine leads to an accumulation of dGTP, which triggers a DNA damage response and activates apoptotic signaling pathways. This involves the stabilization and phosphorylation of p53, leading to the activation of downstream targets like p21.[7] The apoptotic cascade is further mediated by the activation of both intrinsic and extrinsic pathways, involving caspases 8 and 9, and ultimately leading to the cleavage of PARP.[7][9]

Caption: Forodesine's mechanism of action leading to apoptosis.

Quantitative Data

In Vitro Potency

| Parameter | Species | Value | Reference(s) |

| IC₅₀ (PNP Inhibition) | Human, Mouse, Rat, Monkey, Dog | 0.48 - 1.57 nM | [4] |

| IC₅₀ (T-cell proliferation) | Human (CEM-SS cells) | 0.015 µM (in presence of dGuo) | [10] |

| IC₅₀ (Human lymphocyte proliferation) | Human | 0.1 - 0.38 µM (in presence of dGuo) | [10] |

Clinical Pharmacokinetics (Intravenous Administration)

| Parameter | Dose | Value | Patient Population | Reference(s) |

| Peak Plasma Level | 40 mg/m² | Median 5.4 µM | Relapsed/refractory T-cell malignancies | [4][11] |

| Half-life (t₁/₂) | 40 mg/m² | Median 10 hours | Relapsed/refractory T-cell malignancies | [4] |

Clinical Efficacy in T-Cell Malignancies

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Reference(s) |

| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | 300 mg oral, twice daily | 24% - 25% | 10% | [5][8][10] |

| Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) | 80 mg/m² oral, once daily | 53.6% | 7.1% | [12] |

| Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) | 200 mg oral, daily | 11% | 0% | [1] |

| Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia (T-ALL) | 40 mg/m² IV, 5 days/week | 32% | 21% | [4] |

Pharmacodynamic Effects

| Parameter | Treatment | Effect | Patient Population | Reference(s) |

| Intracellular dGTP | 40 mg/m² IV | 2- to 40-fold increase | T-cell malignancies | [11] |

| Plasma dGuo | 40 mg/m² IV | Increased in all patients | T-cell malignancies | [11] |

| PNP Inhibition | 200 mg/day oral | 57% - 89% | Chronic Lymphocytic Leukemia | [13] |

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of forodesine on PNP. Commercial kits are available and their specific instructions should be followed.

Principle: The assay measures the phosphorolysis of a PNP substrate, such as inosine, to hypoxanthine. The rate of hypoxanthine production is monitored, typically through a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Phosphate buffer

-

This compound (inhibitor)

-

Coupled enzyme system (e.g., xanthine oxidase) and detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of forodesine dilutions to determine the IC₅₀.

-

In a 96-well plate, add the PNP enzyme, phosphate buffer, and the forodesine dilution (or vehicle control).

-

Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the inosine substrate.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each forodesine concentration.

-

Plot the reaction rates against the logarithm of the forodesine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a PNP inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

Materials:

-

T-cell lymphoma cell line (e.g., Jurkat, MOLT-4)

-

Complete cell culture medium

-

This compound

-

Deoxyguanosine (dGuo)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of forodesine in the presence of a fixed concentration of dGuo. Include untreated and vehicle-treated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Materials:

-

T-cell lymphoma cell line

-

Complete cell culture medium

-

This compound

-

Deoxyguanosine (dGuo)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with forodesine and dGuo as described for the cell viability assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with a clear mechanism of action that leads to the selective apoptosis of T-lymphocytes. Preclinical and clinical studies have demonstrated its potency and provided quantitative data on its efficacy and pharmacokinetic profile in various hematological malignancies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of forodesine and similar PNP inhibitors. The continued exploration of forodesine, potentially in combination with other therapeutic agents, holds promise for the treatment of T-cell and other lymphoid malignancies.

References

- 1. Forodesine in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]

- 10. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: Oral Forodesine (Bcx-1777) Is Clinically Active in Refractory Cutaneous T-Cell Lymphoma: Results of a Phase I/II Study. [scholars.duke.edu]

- 13. Phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Forodesine Hydrochloride: A Deep Dive into Structure-Activity Relationships for Purine Nucleoside Phosphorylase Inhibition

For researchers, scientists, and drug development professionals, this technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of Forodesine Hydrochloride, a potent inhibitor of purine nucleoside phosphorylase (PNP). This document details the critical structural features of Forodesine and its analogs that govern their inhibitory activity, presents key quantitative data, and provides comprehensive experimental methodologies.

Forodesine (also known as Immucillin-H or BCX-1777) is a powerful transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2][3] By inhibiting PNP, Forodesine leads to an accumulation of deoxyguanosine (dGuo) in T-cells. This accumulation results in increased intracellular levels of deoxyguanosine triphosphate (dGTP), which in turn inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. The ultimate consequence is the induction of apoptosis in T-cells, making Forodesine a targeted therapy for T-cell malignancies.[1]

Core Structure-Activity Relationships

The remarkable potency of Forodesine stems from its unique structure, which mimics the transition state of the PNP-catalyzed reaction.[2][3][4] The core structure consists of a 9-deazahypoxanthine base linked to an iminoribitol sugar mimic (an aza-sugar). SAR studies have revealed that the integrity of this core structure is paramount for high-affinity binding to the PNP active site.

Key SAR findings indicate that modifications to either the aza-sugar moiety or the 9-deazapurine base generally lead to a decrease in inhibitory activity. This suggests that the specific arrangement of hydroxyl groups on the iminoribitol ring and the electronic properties of the deazahypoxanthine base are finely tuned for optimal interaction with the enzyme's active site residues. While extensive systematic SAR data on a wide range of Forodesine analogs is not consolidated in single reports, studies on related PNP inhibitors sharing the 9-deazahypoxanthine scaffold provide valuable insights into the structural requirements for potent inhibition.

Quantitative Analysis of PNP Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of novel PNP inhibitors that share the 9-deazahypoxanthine core structure with Forodesine. These compounds feature modifications at the 9-position of the purine analog, exploring the impact of different substituents on the inhibitory potency against human PNP and their cytotoxic effects on T-lymphoblastic cell lines.

| Compound ID | R Group (Modification at 9-position) | Human PNP IC50 (μM) | CCRF-CEM CC50 (μM) | MOLT-4 CC50 (μM) |

| 1a | Phenyl | > 50 | > 50 | > 50 |

| 1b | 4-Fluorophenyl | > 50 | > 50 | > 50 |

| 2a | Benzyl | 0.85 | 1.5 | 1.2 |

| 2b | 4-Fluorobenzyl | 0.21 | 0.45 | 0.38 |

| 3a | Phenethyl | 0.045 | 0.09 | 0.07 |

| 3b | 4-Fluorophenethyl | 0.022 | 0.05 | 0.04 |

Data sourced from a study on novel 9-deazahypoxanthine-based PNP inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

References

- 1. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update Mini-Review on the Progress of Azanucleoside Analogues [jstage.jst.go.jp]

Preclinical Pharmacology of Forodesine Hydrochloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Forodesine Hydrochloride (BCX-1777, Immucillin-H) is a potent, orally bioavailable, transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, and its inhibition represents a targeted therapeutic strategy for certain hematologic malignancies.[3][4] The rationale for targeting PNP stems from the clinical observation that inherited PNP deficiency leads to a profound T-cell lymphopenia, suggesting that inhibiting this enzyme could be selectively cytotoxic to T-lymphocytes.[3] This document provides an in-depth overview of the preclinical pharmacology of Forodesine, summarizing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and key experimental methodologies used in its evaluation.

Mechanism of Action

The primary mechanism of Forodesine is the targeted induction of apoptosis in lymphocyte populations, particularly T-cells. This is not achieved through direct DNA incorporation, but rather by disrupting nucleotide metabolism.[5]

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Under normal physiological conditions, PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine.[6] Forodesine, as a powerful transition-state analog inhibitor of PNP, blocks this reaction.[6] This inhibition leads to a significant increase in the plasma concentration of dGuo.[3][4]

Induction of T-Cell Apoptosis

The elevated plasma dGuo is transported into cells, especially T-lymphocytes, which possess high levels of the enzyme deoxycytidine kinase (dCK).[7] Inside the cell, dCK phosphorylates the excess dGuo, ultimately leading to a massive accumulation of deoxyguanosine triphosphate (dGTP).[6][7]

This intracellular accumulation of dGTP is the key cytotoxic event and triggers apoptosis through several mechanisms:

-

Inhibition of Ribonucleotide Reductase: High dGTP levels inhibit the enzyme ribonucleotide reductase, creating an imbalance in the pool of deoxynucleotides (dNTPs).[6]

-

Disruption of DNA Synthesis: The dNTP imbalance disrupts normal DNA synthesis and repair processes.[3][4]

-

Apoptosis Induction: The cellular stress and DNA damage signals activate downstream apoptotic pathways, leading to programmed cell death.[8]

This mechanism confers selectivity for T-cells, which have inherently higher dCK activity compared to many other cell types.[7]

Preclinical Pharmacodynamics

The pharmacodynamic effects of Forodesine have been characterized through a series of in vitro studies, demonstrating potent enzyme inhibition and selective cytotoxicity against malignant lymphocytes.

In Vitro Enzyme and Cellular Activity

Forodesine is one of the most potent PNP inhibitors developed, with inhibitory concentrations in the low nanomolar range.[5] This potent enzyme inhibition translates to effective inhibition of cell proliferation, particularly in T-cell lines, at sub-micromolar concentrations when 2'-deoxyguanosine is present.

Table 1: In Vitro Activity of this compound

| Parameter | System/Cell Line | Condition | Value | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Human PNP | - | IC₅₀: 0.48–1.57 nM | [5] |

| Cell Proliferation | CEM-SS (T-ALL) | + dGuo | IC₅₀: 0.015 µM | [8] |

| Cell Proliferation | Human Lymphocytes | + dGuo (3-10 µM) | IC₅₀: 0.1–0.38 µM | [8] |

| dGTP Accumulation | CEM-SS (T-ALL) | + dGuo | 154-fold increase | [8] |

| dGTP Accumulation | CLL Patient Cells | 2 µM Forodesine + 10 µM dGuo | Median: 15 µM (8 hrs) |[8] |

ALL: Acute Lymphoblastic Leukemia; CLL: Chronic Lymphocytic Leukemia; dGuo: 2'-deoxyguanosine; IC₅₀: Half maximal inhibitory concentration; PNP: Purine Nucleoside Phosphorylase.

Preclinical and Early-Phase Pharmacokinetics

Pharmacokinetic studies in animals and early-phase human trials have been conducted to define the absorption, distribution, metabolism, and excretion profile of Forodesine.

Summary of Pharmacokinetic Parameters

Preclinical studies in primates were essential for determining the maximum tolerated daily exposure and guiding initial dosing in humans.[5] The first-in-human studies confirmed that intravenous administration of Forodesine could achieve plasma concentrations sufficient for near-total PNP inhibition, leading to the desired pharmacodynamic effect of increased plasma dGuo.[5]

Table 2: Pharmacokinetic Parameters of Forodesine

| Species | Dose & Route | Parameter | Value | Reference |

|---|---|---|---|---|

| Primate | 20 mg/kg/day | Max. Daily Exposure | Equivalent to 800 mg/m²/day | [5] |

| Human | 40 mg/m² IV | Cₘₐₓ (Median) | 5.4 µM | [5] |

| Human | 40 mg/m² IV | t₁/₂ (Median) | 10 hours |[5] |

Cₘₐₓ: Maximum plasma concentration; IV: Intravenous; t₁/₂: Half-life.

In Vivo Efficacy Models

The antitumor activity of Forodesine has been evaluated in several preclinical animal models, which provided the rationale for its clinical development.[3][4] These studies have demonstrated the efficacy of Forodesine against various hematologic malignancies.[3][4] For instance, Forodesine has shown activity in experimental tumor models in mice and has been effective against lymphocytes both in vitro and in vivo.[3][4] Furthermore, preclinical investigations using lymphoblasts from pediatric patients with B-cell Acute Lymphoblastic Leukemia (B-ALL) have demonstrated the in vitro activity of Forodesine.[7][9]

Preclinical Safety and Toxicology

Comprehensive non-clinical safety studies are required to support clinical development.[10] While specific details from Good Laboratory Practice (GLP) compliant toxicology studies, such as LD₅₀ or NOAEL values, are not extensively published in the public domain, the overall preclinical and clinical safety profile indicates that Forodesine is generally well-tolerated at therapeutic doses. The most commonly observed adverse events in clinical studies are consistent with the drug's mechanism of action, with lymphopenia being a frequent finding.[6] Other reported events in human trials include peripheral edema, fatigue, and gastrointestinal effects like diarrhea and nausea.

Key Experimental Methodologies

Standardized protocols are crucial for the preclinical evaluation of drug candidates like Forodesine. Below are detailed methodologies for key assays.

PNP Enzyme Inhibition Assay

This assay quantifies the ability of Forodesine to inhibit PNP activity.

-

Principle: A spectrophotometric assay measuring the rate of conversion of a PNP substrate (e.g., inosine) to hypoxanthine.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Add purified human PNP enzyme to the buffer.

-

Add varying concentrations of this compound and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, inosine.

-

Immediately monitor the increase in absorbance at ~293 nm, which corresponds to the formation of uric acid after the addition of xanthine oxidase to the reaction.

-

Calculate the rate of reaction for each Forodesine concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Apoptosis Detection (Western Blot for PARP Cleavage)

This method detects a key marker of apoptosis.

-

Principle: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by caspase-3 during apoptosis. Detecting the cleaved fragment (89 kDa) via Western blot is a hallmark of ongoing programmed cell death.

-

Protocol:

-

Cell Culture and Treatment: Plate leukemic cells (e.g., CEM-SS) at a density of 1x10⁶ cells/mL and treat with Forodesine (e.g., 2 µM) and dGuo (e.g., 10 µM) for various time points (e.g., 4, 8, 24 hours).

-

Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for PARP overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis.

-

In Vivo Xenograft Efficacy Study

This model assesses the antitumor activity of Forodesine in a living organism.

-

Principle: Human tumor cells are implanted into immunodeficient mice. After tumors are established, the mice are treated with the drug, and its effect on tumor growth and overall survival is monitored.

-

Protocol:

-

Cell Preparation: Culture a human T-cell leukemia cell line (e.g., MOLT-4) to the logarithmic growth phase.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID). Allow a 1-2 week acclimatization period.

-

Tumor Implantation: Subcutaneously inject ~5-10 million tumor cells suspended in PBS/Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.

-

Drug Administration: Administer Forodesine via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

-

Efficacy Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record animal body weight at the same frequency as a measure of toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. Euthanize animals according to ethical guidelines.

-

Data Analysis: Compare the tumor growth inhibition (% TGI) and survival curves between the treated and control groups.

-

Conclusion

The preclinical data for this compound strongly support its mechanism as a potent and selective PNP inhibitor. Its ability to disrupt the purine salvage pathway, leading to the accumulation of cytotoxic dGTP in lymphocytes, establishes a clear pharmacodynamic rationale for its use in T-cell and other susceptible hematologic malignancies. Preclinical pharmacokinetics and in vivo efficacy models have provided a solid foundation for its clinical investigation and eventual approval in Japan for relapsed/refractory peripheral T-cell lymphoma.[1][5] This comprehensive preclinical profile underscores the success of rational, structure-based drug design in oncology.

References

- 1. Forodesine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In Vitro Characterization of Forodesine Hydrochloride: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core In Vitro Attributes of Forodesine Hydrochloride.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound (also known as BCX-1777 and Immucillin-H), a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, cellular effects, and key methodologies for evaluating this compound in a laboratory setting.

Introduction

This compound is a rationally designed, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[2] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function and providing the rationale for developing PNP inhibitors as therapeutic agents for T-cell malignancies.[3]

Forodesine has demonstrated significant anti-leukemic activity, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[4][5] Its mechanism of action is distinct from traditional nucleoside analogs as it is not incorporated into DNA.[6] Instead, its therapeutic effect stems from the selective induction of apoptosis in T-lymphocytes.

Mechanism of Action

The primary mechanism of action of Forodesine is the potent inhibition of purine nucleoside phosphorylase.[6] This inhibition disrupts the normal purine salvage pathway, leading to a systemic accumulation of the PNP substrate, 2'-deoxyguanosine (dGuo).[3] The increased extracellular dGuo is transported into cells, particularly lymphocytes, where it is phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[5]

The intracellular accumulation of dGTP is the key cytotoxic event. Elevated dGTP levels are toxic to lymphocytes, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool, inhibition of ribonucleotide reductase, and subsequent disruption of DNA synthesis and repair, ultimately triggering apoptosis.[3][6] The selectivity of Forodesine for T-cells is attributed to their high levels of deoxyguanosine kinase and lower levels of deoxynucleotidase activity compared to other cell types.[4]

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro efficacy of forodesine and nelarabine (ara-G) in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Forodesine Hydrochloride: Application Notes and Protocols for Cell Culture

Forodesine Hydrochloride , also known as BCX-1777 or Immucillin H, is a potent and selective inhibitor of the enzyme Purine Nucleoside Phosphorylase (PNP).[1][2][3] Its targeted mechanism of action has established it as a valuable compound for cancer research, particularly in the study and treatment of T-cell malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[1][2][4] This document provides detailed protocols for utilizing this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide researchers.

Mechanism of Action

Forodesine exerts its cytotoxic effects by inhibiting purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] In the presence of 2'-deoxyguanosine (dGuo), PNP inhibition by Forodesine leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP).[2][5] Elevated dGTP levels inhibit the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair.[2][6] The resulting imbalance in the deoxynucleotide pool leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death), showing particular efficacy against T-cell malignancies.[2][5][6]

Caption: Mechanism of Forodesine Action.

Data Presentation

The following tables summarize the effective concentrations and outcomes of this compound treatment across various cancer cell lines as reported in preclinical studies.

Table 1: Effective Concentrations of this compound for Proliferation Inhibition

| Cell Line | Cancer Type | IC50 / Effective Concentration | Co-treatment | Treatment Duration | Reference |

| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.015 µM (IC50) | With dGuo | Not Specified | [7][8] |

| Human Lymphocytes | Normal | 0.1 - 0.38 µM (IC50) | 3-10 µM dGuo | Not Specified | [7] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-30 µM | With dGuo | 48 hours | [3] |

| 5T33MM | Murine Multiple Myeloma | 10-30 µM | With dGuo | 48 hours | [3] |

Table 2: Conditions for Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Forodesine Conc. | dGuo Conc. | Treatment Duration | Apoptotic Markers | Reference |

| CLL Primary Cells | Chronic Lymphocytic Leukemia (CLL) | 2 µM | 10 µM | 4 - 24 hours | PARP Cleavage, Caspase Activation | [7][8][9] |

| B-ALL Lymphoblasts | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2 µM | 20 µM | 24 - 48 hours | Annexin V Binding | [10] |

| Multiple Myeloma | Multiple Myeloma | 10-30 µM | Not Specified | 48 hours | Caspase 3, BIM upregulation | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

General Experimental Workflow

Caption: General workflow for in vitro experiments.

Cell Viability Assay (Using Cell Counting Kit-8)

This protocol determines the effect of Forodesine on cell proliferation and cytotoxicity.

Materials:

-

This compound

-

2'-deoxyguanosine (dGuo)

-

Target cells in culture

-

Complete culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[12] Include wells with medium only for background measurement.

-

Incubation: Allow cells to adhere and recover for 4-24 hours at 37°C in a CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 30 µM) and dGuo (e.g., 10-20 µM) in culture medium. Add the treatment solutions to the respective wells.[7][10] Include untreated (vehicle control) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

Reagent Addition: Add 10 µL of CCK-8 reagent to each well.[11][12]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance (Optical Density) at 450 nm using a microplate reader.[12]

-

Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

This compound and dGuo

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit[12]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates.[12] After allowing cells to attach, treat with the desired concentrations of Forodesine and dGuo for the chosen duration (e.g., 48 hours).[12]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at a low speed.

-

Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer.[10] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells on a flow cytometer within one hour.[12] Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

This compound and dGuo

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membranes[12]

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-p53, anti-p21, anti-BIM, anti-Actin)[7][13]

-

HRP-conjugated secondary antibodies

-

ECL detection reagent[12]

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PARP) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Analyze changes in protein levels, such as the cleavage of PARP, as an indicator of apoptosis.[7][8]

Apoptotic Signaling Pathway

Forodesine-induced dGTP accumulation can trigger apoptosis through both p53-dependent and p53-independent pathways.[7][8][13] This involves the upregulation of tumor suppressor proteins like p53 and p73, which in turn activate pro-apoptotic proteins such as BIM and cell cycle inhibitors like p21.[5][7][13]

Caption: Apoptotic pathways activated by Forodesine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forodesine | Oncohema Key [oncohemakey.com]

- 7. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]

- 10. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woongbee.com [woongbee.com]

- 12. ijbs.com [ijbs.com]

- 13. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

Forodesine Hydrochloride: A Detailed Protocol for In Vitro Apoptosis Assays

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing Forodesine Hydrochloride in in vitro apoptosis assays. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP).[1] This inhibition leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP) in T-lymphocytes, ultimately triggering programmed cell death, or apoptosis.[1] This mechanism of action makes this compound a subject of significant interest in the research and development of therapies for T-cell malignancies.[1]

Mechanism of Action

This compound's pro-apoptotic activity stems from its ability to disrupt normal cellular nucleotide metabolism. By inhibiting PNP, it prevents the phosphorolysis of 2'-deoxyguanosine.[2] This leads to an increase in intracellular 2'-deoxyguanosine, which is then phosphorylated to deoxyguanosine triphosphate (dGTP).[2] The accumulation of dGTP is particularly cytotoxic to T-cells due to their high deoxycytidine kinase activity and low deoxynucleotidase activity.[2] This dGTP surplus is believed to induce apoptosis through various pathways, including the activation of DNA damage responses and modulation of apoptosis-regulating proteins.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various cell lines as reported in the literature.

| Cell Line/Type | Parameter | Value | Concentration & Conditions | Reference |

| CEM-SS (T-acute lymphoblastic leukemia) | IC50 | 0.015 µM | In the presence of deoxyguanosine (dGuo) | [1] |

| Pediatric B-ALL lymphoblasts | Apoptosis (Annexin V+) | 2% - 40% | 2 µM Forodesine + 20 µM dGuo for 24-48 hours | [2] |

| Chronic Lymphocytic Leukemia (CLL) cells | Caspase-3 Activation | 6- to 31-fold increase | 2 µM Forodesine + 10 µM dGuo | [1] |

| Chronic Lymphocytic Leukemia (CLL) cells | Annexin V+ Cells | 5% - 41% | 2 µM Forodesine + 10 µM dGuo for 8-24 hours | [1] |

Experimental Protocols

This section provides detailed protocols for three common in vitro assays to assess apoptosis induced by this compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Deoxyguanosine (dGuo)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture the target cells (e.g., T-cell leukemia cell lines or primary lymphocytes) in appropriate media supplemented with FBS.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with the desired concentrations of this compound and dGuo (e.g., 2 µM Forodesine and 10 µM dGuo).[1] Incubate for the desired time points (e.g., 8, 24, or 48 hours).

-

Include an untreated control group.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

-

This compound

-

Deoxyguanosine (dGuo)

-

Cell culture medium

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Follow the same procedure as in the Annexin V assay to culture and treat the cells with this compound and dGuo.

-

-

Cell Lysis:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cell pellet in the provided cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

-

-

Caspase-3 Activity Measurement:

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to the wells of a microplate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The fold increase in caspase activity can be determined by comparing the readings from the treated samples to the untreated control.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound

-

Deoxyguanosine (dGuo)

-

Cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-p73, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat the cells as described previously.

-

Lyse the cells in RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Use a loading control like actin to normalize the protein levels.

-

Visualizing the Process

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for in vitro apoptosis assays with this compound.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring dGTP Accumulation Following Forodesine Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forodesine Hydrochloride (also known as BCX-1777 or Immucillin H) is a potent, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[3] Inhibition of PNP by Forodesine leads to an increase in the plasma concentration of dGuo and subsequent intracellular accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes.[4][5] This accumulation of dGTP is cytotoxic, leading to the induction of apoptosis, particularly in T-cells which have high deoxycytidine kinase activity for phosphorylating dGuo.[4][6] This selective action makes Forodesine a targeted therapeutic agent for T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[4][7]

The measurement of intracellular dGTP accumulation serves as a critical pharmacodynamic biomarker for assessing the biological activity of Forodesine. These application notes provide detailed protocols for the quantification of dGTP in biological samples following treatment with this compound, offering valuable tools for preclinical and clinical research.

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Forodesine Hydrochloride dose-response studies in leukemia cell lines

Application Notes: Forodesine Hydrochloride in Leukemia Cell Lines

Introduction

This compound (also known as BCX-1777 or Immucillin-H) is a potent, transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, responsible for the phosphorolysis of deoxyguanosine (dGuo).[3] Inherited deficiency of PNP in humans leads to a profound T-cell lymphopenia, which established the enzyme as a therapeutic target for T-cell malignancies.[3][4] Forodesine's mechanism of action involves blocking PNP, which leads to an accumulation of extracellular dGuo and a subsequent increase in intracellular deoxyguanosine triphosphate (dGTP).[5] This accumulation of dGTP disrupts the balance of deoxynucleoside triphosphate pools, inhibits DNA synthesis and repair, and ultimately induces apoptosis in susceptible cells.[6] While initially developed for T-cell leukemias, forodesine has also demonstrated activity in B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), due to high expression of the activating enzyme deoxycytidine kinase (dCK) in these cells.[4][7]

Mechanism of Action

The cytotoxic effect of Forodesine is indirect and requires the presence of deoxyguanosine (dGuo). By inhibiting PNP, Forodesine prevents the breakdown of dGuo.[6] The elevated levels of dGuo are then transported into leukemia cells and phosphorylated by kinases, primarily deoxycytidine kinase (dCK), to form deoxyguanosine monophosphate (dGMP), which is further converted to the active cytotoxic metabolite, dGTP.[6] High intracellular concentrations of dGTP exert several cytotoxic effects:

-

Inhibition of Ribonucleotide Reductase: dGTP allosterically inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the cell of other essential precursors for DNA synthesis.[6]

-

DNA Polymerase Inhibition: The imbalanced dNTP pools interfere with the normal function of DNA polymerases, halting DNA replication and repair.[6]

-

Induction of Apoptosis: The cellular stress caused by DNA damage and replication arrest triggers apoptosis.[4] In CLL cells, this can occur through a p53-independent pathway involving the upregulation of p73 and the pro-apoptotic protein BIM.[8]

Quantitative Data Summary

The cytotoxic efficacy of Forodesine is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). These values are highly dependent on the cell line and the concentration of co-administered deoxyguanosine (dGuo).

Table 1: In Vitro Efficacy of Forodesine in Leukemia Cell Lines

| Cell Type / Line | Leukemia Type | Forodesine Conc. | dGuo Conc. | Endpoint (IC50/LC50) | Reference |

| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Variable | 3-10 µM | IC50: 0.015 µM | [4] |

| Human Lymphocytes | (Activated) | < 0.1-0.38 µM | 3-10 µM | IC50: < 0.1-0.38 µM | [2][4] |

| Primary T-ALL Cells | T-ALL | 1 µM | Variable | LC50: 1.1 µM (median) | [9] |

| Primary BCP-ALL Cells | B-cell Precursor ALL | 1 µM | Variable | LC50: 8.8 µM (median) | [9] |

| MOLT-4 | T-ALL | 10-30 µM | Not Specified | Proliferation Block at 48h | [2][10] |

Table 2: Intracellular dGTP Accumulation Following Forodesine Treatment

| Cell Type | Forodesine Conc. | dGuo Conc. | Time | Fold Increase in dGTP | Reference |

| CEM-SS (T-ALL) | Not Specified | Not Specified | Not Specified | 154-fold | [4] |

| Primary ALL Cells | 1 µM | Not Specified | Not Specified | 7.9-fold (median) | [9] |

| Leukemic Cells (in vivo) | 40 mg/m² | Endogenous | 8 hours | 5 to 10-fold | [6] |

| Leukemic Cells (in vivo) | 40 mg/m² | Endogenous | 24 hours | 10 to 20-fold | [6] |

Protocols

The following protocols provide a general framework for conducting dose-response studies with this compound in leukemia cell lines.

Protocol 1: Cell Viability Dose-Response (MTT Assay)

This protocol is adapted for suspension leukemia cells to determine the IC50 of Forodesine.

Materials:

-

Leukemia cell line (e.g., MOLT-4, Jurkat)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Deoxyguanosine (dGuo)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

-

DMSO or Solubilization Solution[13]

-

Sterile 96-well flat-bottom plates[11]

-

Microplate reader (570 nm absorbance)[11]

Procedure:

-

Cell Preparation: Culture leukemia cells in RPMI-1640 + 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase with >90% viability.

-

Cell Seeding: Centrifuge cells and resuspend in fresh media to a density of 0.5-1.0 x 10^5 cells/mL.[14] Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000-10,000 cells/well).[11]

-

Drug Preparation: Prepare a stock solution of Forodesine (e.g., 10 mM in DMSO) and dGuo (e.g., 10 mM in water). Create a series of Forodesine dilutions in culture media. To each dilution, add dGuo to a final, fixed concentration (e.g., 10 µM). Prepare a vehicle control (media + dGuo + DMSO equivalent).

-

Cell Treatment: Add 100 µL of the drug/dGuo solutions to the corresponding wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[11][13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Centrifuge the plate (e.g., 1500 rpm for 10 min) and carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker.[15]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability percentage against the log of Forodesine concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Measurement of Intracellular dGTP Accumulation

This protocol describes the extraction and relative quantification of dGTP from treated cells.

Materials:

-

Leukemia cells treated as described in Protocol 1 (steps 1-5), typically in larger formats like 6-well plates.

-

Ice-cold 60% Methanol (for extraction)[16]

-

Centrifuge capable of 18,500 x g at 4°C[16]

-

Equipment for dNTP quantification (e.g., DNA polymerase-based assay or LC-MS/MS system)[16]

Procedure:

-

Cell Harvesting: After the desired incubation time with Forodesine and dGuo (e.g., 8 or 24 hours), harvest at least 1-5 x 10^6 cells per condition. Pellet the cells by centrifugation (e.g., 300 x g for 5 min at 4°C).

-

Nucleotide Extraction:

-

Sample Preparation:

-

Carefully transfer the supernatant, which contains the nucleotides, to a new tube.

-

Evaporate the sample to dryness using a Speed-Vac or similar concentrator.

-

Resuspend the nucleotide pellet in an appropriate buffer for your chosen quantification method (e.g., sterile water or assay buffer).

-

-

dGTP Quantification:

-

DNA Polymerase Assay: This method relies on the incorporation of the target dNTP by a DNA polymerase using a specific template-primer complex, often generating a fluorescent signal.[16] A standard curve using known concentrations of dGTP is required.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for direct measurement of dNTPs.

-

-

Data Analysis: Normalize the measured dGTP amount to the cell number or total protein content of the original sample. Calculate the fold-change in dGTP concentration in treated samples relative to the vehicle-treated control.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug evaluation: forodesine - PNP inhibitor for the treatment of leukemia, lymphoma and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forodesine | Oncohema Key [oncohemakey.com]

- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cytotoxicity assay [bio-protocol.org]

- 12. Cell viability (MTT) assay [bio-protocol.org]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. biorxiv.org [biorxiv.org]

Forodesine Hydrochloride in Combination Cancer Therapy: A Detailed Guide for Researchers

Forodesine Hydrochloride, a potent purine nucleoside phosphorylase (PNP) inhibitor, shows significant promise in the treatment of hematological malignancies, particularly T-cell leukemias and lymphomas. While it has demonstrated efficacy as a single agent, emerging preclinical and clinical data suggest that its true potential may lie in combination with other chemotherapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring this compound combination therapies.

Introduction to this compound and Rationale for Combination Therapy

This compound is a rationally designed transition-state analogue that selectively inhibits the PNP enzyme.[1][2] This inhibition leads to an accumulation of deoxyguanosine (dGuo) in the plasma and, subsequently, an intracellular buildup of deoxyguanosine triphosphate (dGTP) within lymphocytes.[2][3] Elevated dGTP levels are cytotoxic, particularly to T-cells which have high levels of the activating enzyme deoxycytidine kinase, leading to apoptosis and cell death.[3] This targeted mechanism of action makes Forodesine an attractive candidate for cancer therapy.[1][2]

While early clinical trials have established the activity of Forodesine as a monotherapy in relapsed/refractory hematologic malignancies, the concept of combining it with other chemotherapeutics is gaining traction.[4] The primary rationale for this approach is to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and potentially reduce the required doses of individual agents, thereby mitigating toxicity. For instance, in vitro studies on pediatric leukemia suggest that resistance to Forodesine does not confer resistance to other nucleoside analogues like nelarabine, indicating different mechanisms of action and providing a basis for combination.[5] Furthermore, preclinical investigations in B-cell acute lymphoblastic leukemia (B-ALL) suggest that Forodesine may need to be combined with established chemotherapeutic agents to achieve clinically meaningful activity.[6]

Preclinical and Clinical Data on Forodesine Combination Therapy

While extensive clinical data on Forodesine combination therapies are still emerging, preclinical studies and early clinical observations provide a foundation for further research.

Preclinical In Vitro Studies